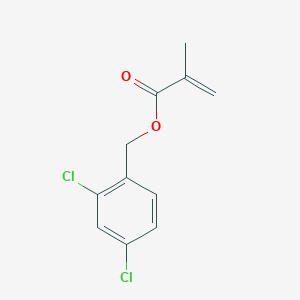![molecular formula C6H9NS B14327923 2-[(Prop-2-en-1-yl)sulfanyl]propanenitrile CAS No. 105643-81-0](/img/structure/B14327923.png)
2-[(Prop-2-en-1-yl)sulfanyl]propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Prop-2-en-1-yl)sulfanyl]propanenitrile is an organic compound characterized by the presence of a nitrile group and a sulfanyl group attached to a propanenitrile backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Prop-2-en-1-yl)sulfanyl]propanenitrile typically involves the reaction of prop-2-en-1-yl sulfide with a suitable nitrile precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to ensure consistent quality and high throughput. The use of automated reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings to achieve the desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Prop-2-en-1-yl)sulfanyl]propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Various nucleophiles such as halides or alkoxides; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Corresponding substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
2-[(Prop-2-en-1-yl)sulfanyl]propanenitrile has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-[(Prop-2-en-1-yl)sulfanyl]propanenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can form hydrogen bonds with biological macromolecules, influencing their function. The sulfanyl group can undergo redox reactions, affecting cellular redox balance and signaling pathways. These interactions contribute to the compound’s biological and chemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(Prop-2-en-1-yl)sulfanyl]propanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one: Contains a thieno[3,2-d]pyrimidin-4-one core with similar sulfanyl substitution.
Uniqueness
2-[(Prop-2-en-1-yl)sulfanyl]propanenitrile is unique due to the presence of both a nitrile and a sulfanyl group, which imparts distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
105643-81-0 |
|---|---|
Formule moléculaire |
C6H9NS |
Poids moléculaire |
127.21 g/mol |
Nom IUPAC |
2-prop-2-enylsulfanylpropanenitrile |
InChI |
InChI=1S/C6H9NS/c1-3-4-8-6(2)5-7/h3,6H,1,4H2,2H3 |
Clé InChI |
WKXSTPMXXQKOQN-UHFFFAOYSA-N |
SMILES canonique |
CC(C#N)SCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(1,2-Dihydroxyethyl)amino]-2-hydroxypropane-1-sulfonic acid](/img/structure/B14327842.png)
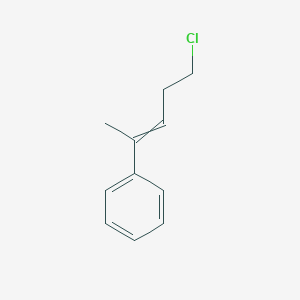


![1,6-Dioxadispiro[2.0.3~4~.4~3~]undecane](/img/structure/B14327873.png)
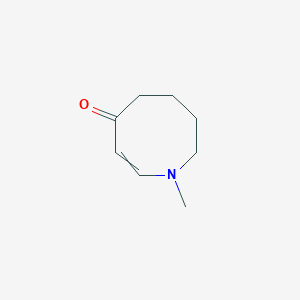

![3-[2-(Acetyloxy)ethyl]-5-cyano-1-ethyl-2-methyl-2,3-dihydro-1H-benzimidazol-1-ium bromide](/img/structure/B14327890.png)

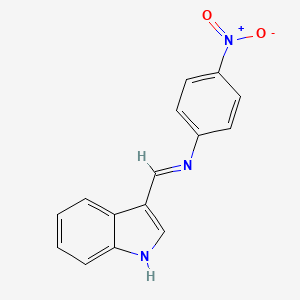
![4,4'-[Pyridine-2,6-diylbis(oxy)]dianiline](/img/structure/B14327915.png)
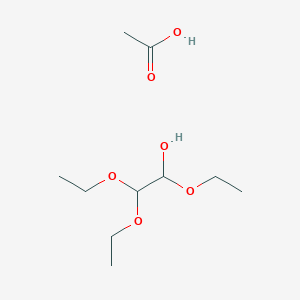
![2-Methyl-4-[(propan-2-yl)sulfanyl]but-1-ene](/img/structure/B14327937.png)
